molecular formula C21H20BrCl3N2 B2695324 3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 475631-94-8

3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2695324
CAS RN: 475631-94-8
M. Wt: 486.66
InChI Key: WLBLIXOPGNKGSF-UHFFFAOYSA-M
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Description

Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the imidazo[1,2-a]azepin ring and the chlorophenyl and dichlorobenzyl groups. The bromide ion might also participate in reactions, particularly if it’s a leaving group .

Scientific Research Applications

Synthesis and Derivatives

  • Research shows the synthesis of imidazo[1,2-a]azepines, including derivatives similar to the chemical , through the fusion of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles, yielding various quaternary azolium salts. These salts can cyclize to form compounds like 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines (Potikha, Turelyk, & Kovtunenko, 2011).

Antimicrobial Activity

  • Novel derivatives of imidazo[1,2-a]azepines have been synthesized and shown to exhibit antimicrobial activity. For instance, 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides displayed in vitro antimicrobial activity against various pathogens (Demchenko et al., 2020).

Catalytic and Synthesis Applications

  • Imidazo[1,2-a]azepine derivatives, similar to the compound , have been used as catalysts for the synthesis of other chemical compounds. For instance, bis-ionic liquids like bisimidazole derivatives have been employed in the synthesis of novel benzoxazoles (Nikpassand, Zare Fekri, & Farokhian, 2015).

Antiviral Activity

  • Certain imidazo[1,2-a]azepine derivatives have been synthesized and evaluated for their antiviral activity. For example, 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives showed antiviral activity against Flu A H1N1 California/07/2009 virus (Demchenko, Fedchenkova, Sukhoveev, Bagreeva, & Demchenko, 2019).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl3N2.BrH/c22-17-8-5-15(6-9-17)20-14-25(21-4-2-1-3-11-26(20)21)13-16-7-10-18(23)12-19(16)24;/h5-10,12,14H,1-4,11,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLIXOPGNKGSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

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